molecular formula C19H24N4O3S B12242424 2-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

2-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12242424
M. Wt: 388.5 g/mol
InChI Key: SEXKNJUOGMYGOV-UHFFFAOYSA-N
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Description

2-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and a sulfonyl group attached to a methoxy-dimethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, starting from readily available precursors

    Formation of the Octahydropyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the octahydropyrrolo[3,4-c]pyrrole ring system.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Pyrimidine Ring: The final step involves the coupling of the pyrimidine ring to the core structure through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives.

Scientific Research Applications

2-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4,5-dimethylbenzene-1-sulfonyl chloride: A precursor used in the synthesis of the target compound.

    Omeprazole: Contains a similar sulfonyl group and is used as a proton pump inhibitor.

    Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide: Shares structural similarities with the methoxy-dimethylbenzene moiety.

Uniqueness

2-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its combination of a pyrimidine ring and a sulfonyl group attached to an octahydropyrrolo[3,4-c]pyrrole core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

5-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C19H24N4O3S/c1-13-8-18(14(2)7-17(13)26-3)27(24,25)23-11-15-9-22(10-16(15)12-23)19-20-5-4-6-21-19/h4-8,15-16H,9-12H2,1-3H3

InChI Key

SEXKNJUOGMYGOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CC=N4)C)OC

Origin of Product

United States

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